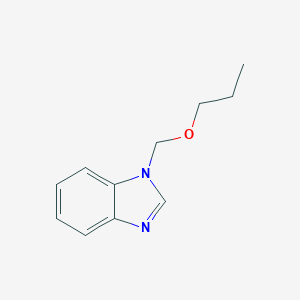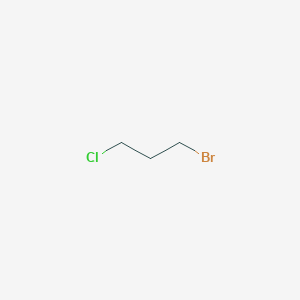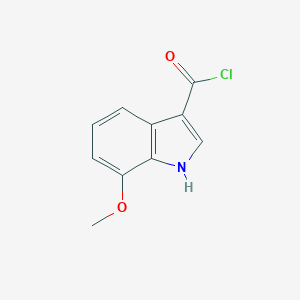
2,4-Dimethoxypyridine-3-carbaldehyde
描述
2,4-Dimethoxypyridine-3-carbaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 4 positions and an aldehyde group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxypyridine-3-carbaldehyde typically involves the methoxylation of pyridine derivatives followed by formylation. One common method includes the reaction of 2,4-dimethoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2,4-Dimethoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 2,4-Dimethoxypyridine-3-carboxylic acid
Reduction: 2,4-Dimethoxypyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学研究应用
2,4-Dimethoxypyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dimethoxypyridine-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules. These interactions can modulate various molecular targets and pathways, making it a versatile compound in chemical biology .
相似化合物的比较
Similar Compounds
2,4-Dimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups and an aldehyde group.
Uniqueness
2,4-Dimethoxypyridine-3-carbaldehyde is unique due to the combination of methoxy and aldehyde functional groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
IUPAC Name |
2,4-dimethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-4-9-8(12-2)6(7)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWFXQZQXQXGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597818 | |
| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139549-08-9 | |
| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)

![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)





